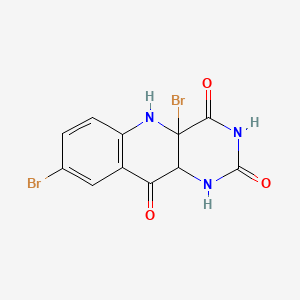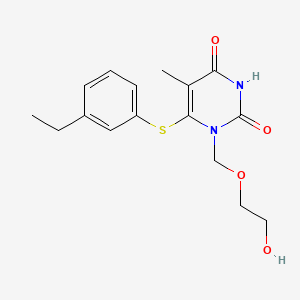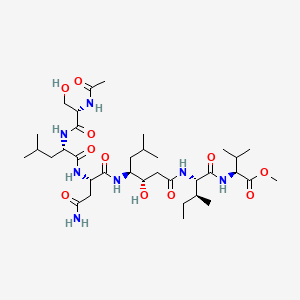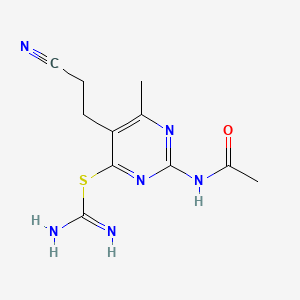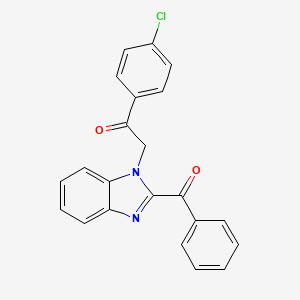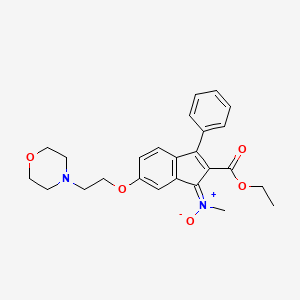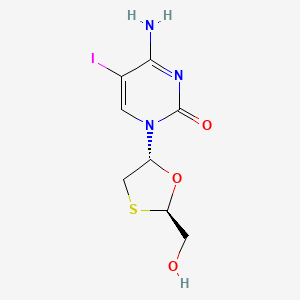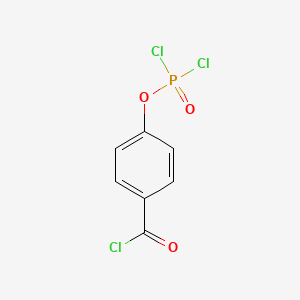
4-(Chlorocarbonyl)phenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 86401 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 86401 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to increase the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for NSC 86401 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
NSC 86401 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 86401 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
NSC 86401 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: NSC 86401 is investigated for its potential use in drug development, particularly for its ability to target specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which NSC 86401 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, NSC 86401 can modulate their activity, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
NSC 86401 can be compared with other similar compounds to highlight its uniqueness:
NSC 34521: This compound shares some structural similarities with NSC 86401 but differs in its specific functional groups and molecular interactions.
NSC 7640: Another related compound, NSC 7640, has different reactivity and applications, making it distinct from NSC 86401.
NSC 8838: This compound is used in different contexts and has unique properties that set it apart from NSC 86401.
Properties
CAS No. |
20070-01-3 |
|---|---|
Molecular Formula |
C7H4Cl3O3P |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-dichlorophosphoryloxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3O3P/c8-7(11)5-1-3-6(4-2-5)13-14(9,10)12/h1-4H |
InChI Key |
LDHZDGQGSZKPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


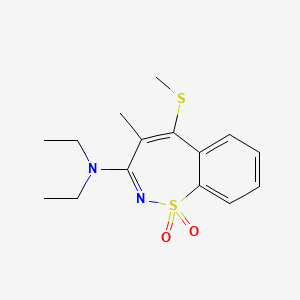
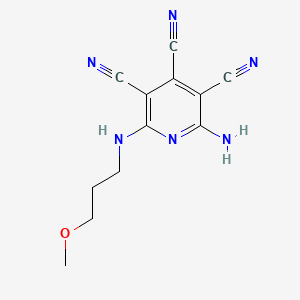

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
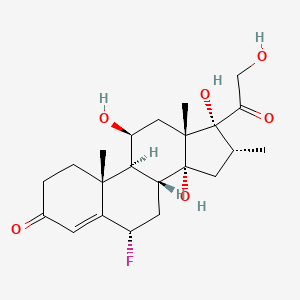
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
